![molecular formula C36H70N2O8 B13808545 Bis[2-[bis-(2-hydroxyethyl)amino]ethyl]icosenylsuccinate](/img/structure/B13808545.png)
Bis[2-[bis-(2-hydroxyethyl)amino]ethyl]icosenylsuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[2-[bis-(2-hydroxyethyl)amino]ethyl]icosenylsuccinate is a complex organic compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to stabilize emulsions and enhance the solubility of hydrophobic substances in aqueous solutions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-[bis-(2-hydroxyethyl)amino]ethyl]icosenylsuccinate typically involves the reaction of icosenylsuccinic anhydride with bis(2-hydroxyethyl)amine. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. Catalysts may be used to enhance the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to maintain optimal conditions. The product is then purified through distillation or crystallization to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Bis[2-[bis-(2-hydroxyethyl)amino]ethyl]icosenylsuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines and alcohols.
Wissenschaftliche Forschungsanwendungen
Bis[2-[bis-(2-hydroxyethyl)amino]ethyl]icosenylsuccinate is utilized in various scientific research fields, including:
Chemistry: As a surfactant and emulsifying agent in chemical reactions and formulations.
Biology: In the preparation of biological samples and as a stabilizer for proteins and enzymes.
Medicine: In drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.
Industry: In the formulation of detergents, cosmetics, and personal care products due to its emulsifying properties.
Wirkmechanismus
The mechanism of action of Bis[2-[bis-(2-hydroxyethyl)amino]ethyl]icosenylsuccinate involves its ability to reduce surface tension and stabilize emulsions. The compound interacts with both hydrophobic and hydrophilic molecules, allowing them to mix and form stable emulsions. This property is particularly useful in various applications where the solubility of hydrophobic substances needs to be enhanced.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[bis(2-hydroxyethyl)amino]ethyl oleate
- 2-[bis(2-hydroxyethyl)amino]ethyl (Z)-octadec-9-enoate
- Triethanolamine oleate
Uniqueness
Bis[2-[bis-(2-hydroxyethyl)amino]ethyl]icosenylsuccinate is unique due to its specific molecular structure, which provides superior emulsifying and stabilizing properties compared to similar compounds. Its long hydrophobic chain and multiple hydroxyl and amino groups allow it to interact effectively with a wide range of substances, making it highly versatile in various applications.
Eigenschaften
Molekularformel |
C36H70N2O8 |
|---|---|
Molekulargewicht |
658.9 g/mol |
IUPAC-Name |
bis[2-[bis(2-hydroxyethyl)amino]ethyl] 2-[(E)-icos-1-enyl]butanedioate |
InChI |
InChI=1S/C36H70N2O8/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-34(36(44)46-32-26-38(23-29-41)24-30-42)33-35(43)45-31-25-37(21-27-39)22-28-40/h19-20,34,39-42H,2-18,21-33H2,1H3/b20-19+ |
InChI-Schlüssel |
USRSIXHVNBRIKZ-FMQUCBEESA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC/C=C/C(CC(=O)OCCN(CCO)CCO)C(=O)OCCN(CCO)CCO |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCC=CC(CC(=O)OCCN(CCO)CCO)C(=O)OCCN(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


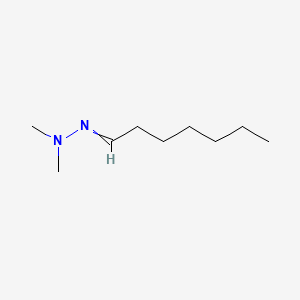
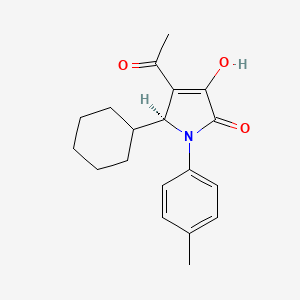
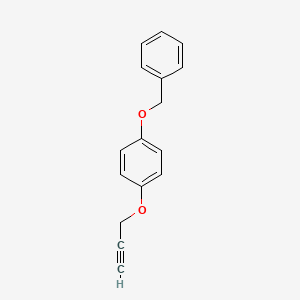
![1,2-Cyclobutanedione, 3,4-bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-](/img/structure/B13808487.png)
![3-[[5-(4-Bromophenyl)furan-2-carbonyl]carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B13808492.png)
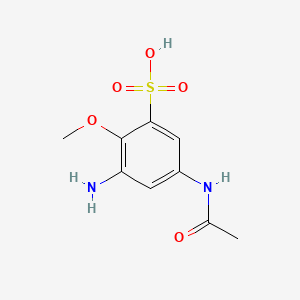
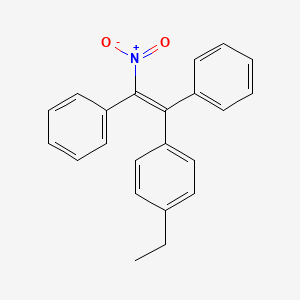
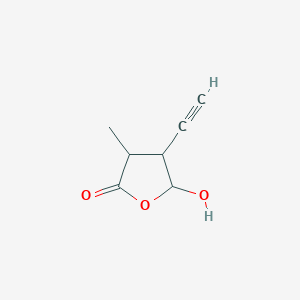
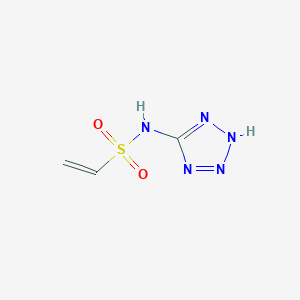
![alpha-[(2,3,4,5-Tetrahydro-2-oxo-1H-1-benzazepin-3-yl)amino]benzenebutanoic acid ethyl ester](/img/structure/B13808529.png)
![2-[2-(hydroxymethyl)-2,3,3-trimethylcyclobutyl]-N,N-dimethylacetamide](/img/structure/B13808534.png)
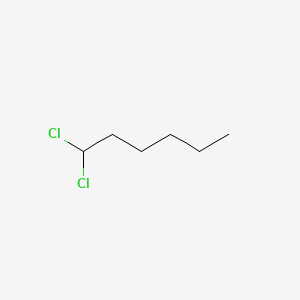
![2-[(2E)-2-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-3,4-dihydronaphthalen-1-ylidene]propanedinitrile](/img/structure/B13808551.png)
![[(2R,3R)-2,6-dihydroxy-6-methyl-2-[(2S,3R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptan-3-yl] acetate](/img/structure/B13808558.png)
